![molecular formula C13H12ClN5O B14739788 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 5417-99-2](/img/structure/B14739788.png)
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The structure of this compound includes a chloro-substituted phenyl ring and a pyrazolo[3,4-d]pyrimidine core, which are known for their biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved by reacting 4-chloropyrazole with a suitable aldehyde under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
Substitution Reaction: The chloro group on the pyrazolo[3,4-d]pyrimidine core is substituted with a phenyl group through a nucleophilic aromatic substitution reaction.
Amination: The resulting compound is then reacted with ethanolamine to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol involves inhibition of specific enzymes and receptors. It is known to inhibit kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another compound in the same class with similar biological activities.
Phenylpyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit anticancer properties and kinase inhibition.
Uniqueness
2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for targeted cancer therapy.
Propiedades
Número CAS |
5417-99-2 |
|---|---|
Fórmula molecular |
C13H12ClN5O |
Peso molecular |
289.72 g/mol |
Nombre IUPAC |
2-[(6-chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H12ClN5O/c14-13-17-11(15-6-7-20)10-8-16-19(12(10)18-13)9-4-2-1-3-5-9/h1-5,8,20H,6-7H2,(H,15,17,18) |
Clave InChI |
CFYUAKUGSZYECU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


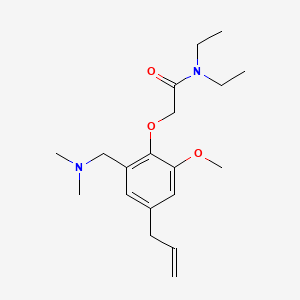




![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
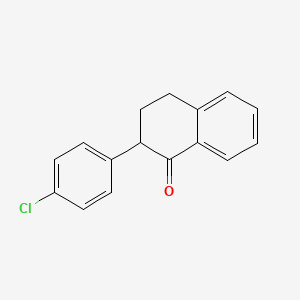
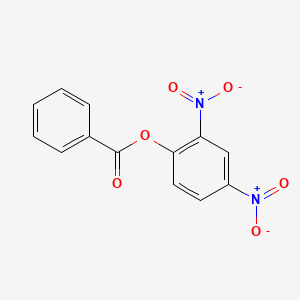
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
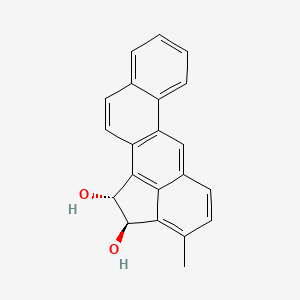
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
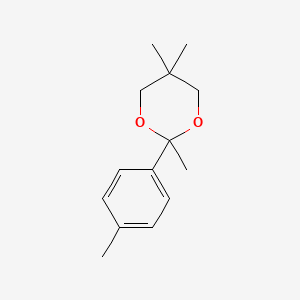
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
